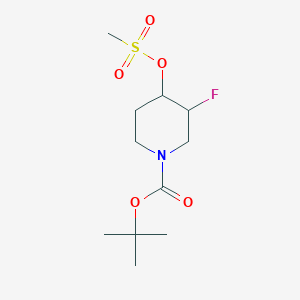

Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate

Descripción

Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate (CAS: 1881296-52-1) is a fluorinated piperidine derivative with the molecular formula C₁₃H₂₃F₂NO₅S and a molecular weight of 343.39 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. The compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at position 3, and a methylsulfonyloxy (mesyl) group at position 4 of the piperidine ring. Its purity is typically ≥98%, making it suitable for high-precision synthetic applications .

Propiedades

IUPAC Name |

tert-butyl 3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO5S/c1-11(2,3)17-10(14)13-6-5-9(8(12)7-13)18-19(4,15)16/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRYORODRHGOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145267 | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-25-7 | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in various diseases. Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it often involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparación Con Compuestos Similares

tert-Butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (CAS: 1864060-27-4)

- Molecular Formula: C₁₃H₂₃F₂NO₅S

- Purity : 95%

- Key Differences: Incorporates a difluoro moiety at position 3 and a methylsulfonyloxymethyl group at position 3.

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 614729-59-8)

- Molecular Formula: C₁₄H₂₇NO₅S

- Key Differences: Features an ethyl-linked methylsulfonyloxy group instead of a direct substitution on the piperidine ring. This elongation may reduce steric hindrance, improving solubility in nonpolar solvents .

tert-Butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1610418-19-3)

- Molecular Formula: C₁₁H₂₀FNO₃

- Purity : ≥97%

- Key Differences : Replaces the methylsulfonyloxy group with a hydroxymethyl moiety. This substitution increases polarity, making it more suitable for aqueous-phase reactions but less stable under acidic conditions .

Functional and Reactivity Comparisons

Key Observations:

Electron-Withdrawing Effects : The methylsulfonyloxy group in the target compound is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent carbon for nucleophilic substitutions. In contrast, trifluoromethylsulfonyloxy groups (e.g., CAS: N/A in ) offer even greater EW effects, accelerating reactions like Suzuki-Miyaura couplings.

Fluorine Positioning: Monofluoro substitution (target compound) vs. Difluoro analogues may exhibit higher metabolic stability in vivo .

Physical Properties : The target compound’s methylsulfonyloxy group contributes to a higher molecular weight (343.39 g/mol) compared to hydroxymethyl derivatives (233.28 g/mol, CAS: 1610418-19-3), impacting crystallization behavior and melting points .

Actividad Biológica

Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate (CAS No. 882033-96-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22FNO5S

- Molecular Weight : 311.37 g/mol

- Purity : ≥ 98%

This compound exhibits various biological activities attributed to its structural features:

- Inhibition of Enzyme Activity : The presence of the methylsulfonyloxy group suggests potential interactions with enzymes involved in metabolic pathways, possibly acting as a reversible or irreversible inhibitor.

- Receptor Modulation : Its piperidine structure may allow it to interact with various neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar piperidine structures have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | Breast | 5.2 | Apoptosis |

| B | Colon | 3.8 | Cell Cycle Arrest |

Neuroprotective Effects

The compound may also exhibit neuroprotective properties. Analogous piperidine derivatives have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.

Anti-inflammatory Properties

Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a study examining the effects of piperidine derivatives on triple-negative breast cancer (TNBC), researchers found that certain compounds significantly inhibited tumor growth in vivo without systemic toxicity. The study utilized an orthotopic mouse model and reported that the tested compounds reduced tumor volume by up to 60% compared to control groups .

Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of similar piperidine compounds. In vitro assays demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting a protective mechanism that warrants further investigation .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for high yields?

Methodological Answer: The synthesis typically involves multi-step procedures, starting with functionalization of a piperidine precursor. Key steps include fluorination, methylsulfonylation, and protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. For example:

- Fluorination: Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions in solvents such as dichloromethane or THF.

- Methylsulfonylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyloxy group.

- Boc Protection: Employ di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP in THF or acetonitrile.

Optimization strategies include: - Temperature control (e.g., maintaining 0–5°C during exothermic steps to minimize side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency).

- Purification via column chromatography or recrystallization to isolate high-purity product .

Q. How can the structural integrity of this compound be confirmed after synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify substituent positions (e.g., fluorine’s deshielding effect at C3, methylsulfonyloxy integration at C4).

- ¹⁹F NMR: Confirm fluorine incorporation and chemical environment.

- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₂H₂₁FNO₅S).

- X-ray Crystallography: Resolve 3D conformation using SHELXL for refinement, ensuring correct stereochemistry and bond angles .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol). The methylsulfonyloxy group’s polarity may require higher methanol percentages for elution.

- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences.

- HPLC: Employ reverse-phase C18 columns for high-purity isolation, particularly if diastereomers or regioisomers are present .

Advanced Research Questions

Q. How does the methylsulfonyloxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The methylsulfonyloxy group acts as a superior leaving group compared to halides or hydroxyl groups due to its strong electron-withdrawing nature. Experimental design considerations:

- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., polar aprotic solvents like DMSO enhance SN2 mechanisms).

- Competitive Substitution: Compare reactivity with analogs lacking the methylsulfonyloxy group (e.g., tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate) using LC-MS to track product ratios.

- Computational Modeling: DFT calculations (e.g., Gaussian) predict transition-state energies and regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or stereochemical variations. Resolution strategies include:

- Standardized Protocols: Replicate experiments using identical conditions (solvent, temperature, concentration).

- 2D NMR (COSY, NOESY): Assign overlapping peaks and identify diastereomeric impurities.

- Cross-Validation: Compare data with structurally similar compounds (e.g., tert-butyl 4-(trifluoroacetamido)piperidine-1-carboxylate) to isolate substituent-specific spectral features .

Q. What strategies are recommended for designing biological activity assays targeting this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with known sensitivity to sulfonate esters (e.g., serine hydrolases).

- Assay Formats:

- Fluorescence-Based Assays: Monitor enzyme inhibition via fluorogenic substrates (e.g., AMC-tagged peptides).

- SPR (Surface Plasmon Resonance): Quantify binding kinetics to immobilized targets.

- Metabolic Stability: Assess in vitro half-life using liver microsomes and LC-MS/MS to track degradation .

Q. How can researchers troubleshoot low yields in the methylsulfonylation step during synthesis?

Methodological Answer: Common issues and solutions:

- Moisture Sensitivity: Ensure anhydrous conditions (e.g., molecular sieves, inert atmosphere).

- Base Selection: Substitute triethylamine with stronger bases (e.g., DBU) to neutralize HCl byproducts effectively.

- Reagent Stoichiometry: Optimize methanesulfonyl chloride equivalents (typically 1.2–1.5 eq.) to avoid overuse and side reactions.

- Reaction Monitoring: Use TLC or in-situ IR to detect intermediate formation and adjust reaction times .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and CYP450 interactions.

- Molecular Dynamics (MD): Simulate membrane permeability using GROMACS or Desmond.

- Docking Studies (AutoDock Vina): Predict binding modes to transporters (e.g., P-glycoprotein) affecting bioavailability .

Q. How does the tert-butyl carbamate group impact the stability of this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions: The Boc group is cleaved by strong acids (e.g., TFA in DCM), releasing piperidine-H⁺. Monitor via ¹H NMR for tert-butyl peak disappearance.

- Basic Conditions: Stable under mild bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the methylsulfonyloxy group.

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC tracking to quantify decomposition products .

Q. What advanced techniques are used to study the compound’s interaction with biological membranes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.